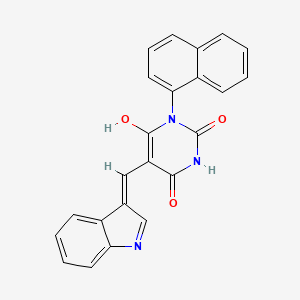![molecular formula C18H13Cl2NO2 B6083786 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6083786.png)
2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione, also known as DBED, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DBED is a member of the class of indene-1,3-diones and has been found to exhibit a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
科学研究应用
2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and antioxidant activities, which make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis, asthma, and inflammatory bowel disease. Moreover, 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been shown to possess anticancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation. 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to protect neurons from oxidative stress.
作用机制
The mechanism of action of 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating the expression of genes involved in inflammation and cancer. 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione also activates the Nrf2 pathway, which is involved in the regulation of antioxidant defense mechanisms. Additionally, 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been found to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has also been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins, such as Bax.
实验室实验的优点和局限性
2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and with high purity. Moreover, 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been extensively characterized, and its properties and activities are well-known. However, there are also some limitations to using 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, the toxicity of 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has not been fully characterized, which could limit its use in vivo.
未来方向
There are several future directions for research on 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione. One area of interest is the development of 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Another area of interest is the investigation of the molecular mechanism of action of 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione, which could lead to the identification of new targets for drug development. Moreover, the toxicological profile of 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione needs to be fully characterized to assess its safety for use in vivo. Finally, the synthesis method of 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione could be optimized to improve the yield and purity of the compound.
合成方法
The synthesis of 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione involves the condensation of 3,4-dichlorobenzylamine with indene-1,3-dione in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione. The yield of 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and choice of solvent.
属性
IUPAC Name |
2-[N-[(3,4-dichlorophenyl)methyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-10(21-9-11-6-7-14(19)15(20)8-11)16-17(22)12-4-2-3-5-13(12)18(16)23/h2-8,22H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBUEKVRYYCBNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC(=C(C=C1)Cl)Cl)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate](/img/structure/B6083708.png)
![N-(4-chloro-2-methylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6083720.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethylphenyl)glycinamide](/img/structure/B6083742.png)
![6-amino-4-(4-fluorophenyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6083743.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6083751.png)
![N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-pyridinyl)ethanamine](/img/structure/B6083752.png)
![N-{1-[1-(spiro[2.5]oct-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6083758.png)
![ethyl 3-benzyl-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6083766.png)
![1-(2-chlorobenzyl)-4-[(4-fluoro-3-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6083782.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B6083789.png)
![2-cyclohexyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B6083799.png)
![6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one](/img/structure/B6083805.png)